(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid
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Overview
Description
(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl group, a methyl group, and a carboxylic acid group attached to a morpholine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl (Boc) groupOne common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. The use of such systems allows for better control over reaction conditions, leading to more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a building block for the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modification of these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium: An intermediate for β-lactamase inhibitors.
Tertiary butyl esters: Commonly used in organic synthesis for their stability and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a Boc-protected amine and a carboxylic acid group. This combination of features makes it particularly useful in the synthesis of complex molecules and in applications requiring precise control over molecular interactions.
Properties
IUPAC Name |
(2R,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVXSGMUDRWQHZ-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CO[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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